molecular formula C21H27ClN4O2 B5663212 [4-chloro-2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone

[4-chloro-2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone

Cat. No.: B5663212
M. Wt: 402.9 g/mol
InChI Key: DBGFLVAMTVCRLE-UHFFFAOYSA-N
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Description

[4-chloro-2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a chlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-chloro-2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[4-chloro-2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of [4-chloro-2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-chloro-2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

[4-chloro-2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O2/c22-16-4-5-19(21(27)26-8-2-1-3-9-26)20(12-16)28-18-6-10-25(11-7-18)14-17-13-23-15-24-17/h4-5,12-13,15,18H,1-3,6-11,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGFLVAMTVCRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)OC3CCN(CC3)CC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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